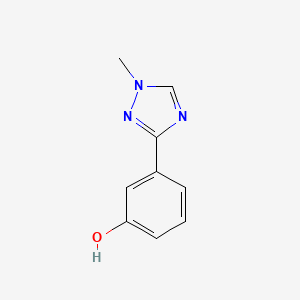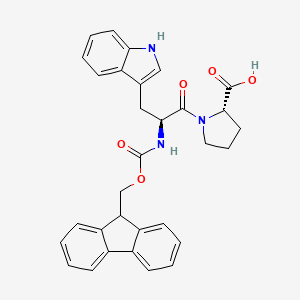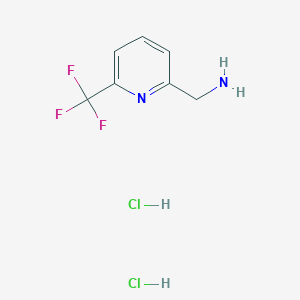
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Descripción general
Descripción
“(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1185022-87-0 . It has a molecular weight of 212.6 . The IUPAC name for this compound is [6-(trifluoromethyl)-2-pyridinyl]methanamine hydrochloride . It is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2.ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;/h1-3H,4,11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes utilizing Schiff bases, including those related to the structure of (6-(Trifluoromethyl)pyridin-2-yl)methanamine, have shown remarkable cellular uptake and photocytotoxicity. These complexes exhibit significant uptake in cancer cells, suggesting potential applications in targeted cancer therapies. The enhanced photocytotoxicity, especially under light exposure, indicates their usefulness in photodynamic therapy, where light-induced reactive oxygen species generation can be used to kill cancer cells selectively (Basu et al., 2015).
Synthesis and Characterization of Heterocyclic Schiff Bases
Compounds derived from 3-aminomethyl pyridine, which shares a similar pyridinyl component to (6-(Trifluoromethyl)pyridin-2-yl)methanamine, have been synthesized and evaluated for anticonvulsant activity. These novel Schiff bases demonstrate potential as anticonvulsant agents, highlighting the therapeutic applications of pyridinyl compounds in treating neurological disorders (Pandey & Srivastava, 2011).
Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles, involving derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and evaluated for their catalytic activity. These complexes exhibit good activity and selectivity in catalytic processes, demonstrating the utility of pyridinyl compounds in the synthesis of catalysts for organic transformations (Roffe et al., 2016).
Anion Sensing in Aqueous Solutions
A triarylborane compound modified with tri-(2-picolyl) amine, a functional group closely related to (6-(Trifluoromethyl)pyridin-2-yl)methanamine, has been developed for the detection and discrimination of cyanide and fluoride ions in aqueous solutions. This work highlights the potential of pyridinyl compounds in the development of sensitive and selective sensors for environmental and biological applications (Zhang et al., 2019).
Functional Models for Methane Monooxygenases
Diiron(III) complexes featuring tridentate 3N ligands, including those derived from (6-(Trifluoromethyl)pyridin-2-yl)methanamine, have been studied as functional models for methane monooxygenases. These models are important for understanding the enzymatic conversion of methane to methanol, a key process in both natural and industrial methane utilization (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P280, P301+P312, and P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor if you feel unwell, and rinsing cautiously with water for several minutes if in eyes .
Propiedades
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;;/h1-3H,4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNUZOLXBYCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)
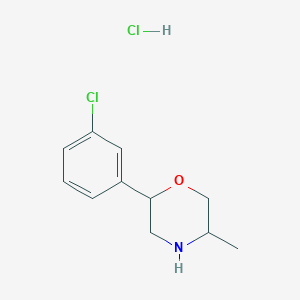
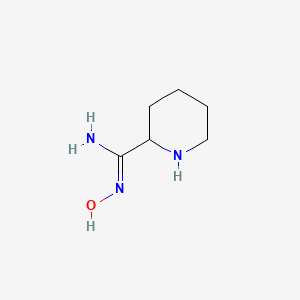
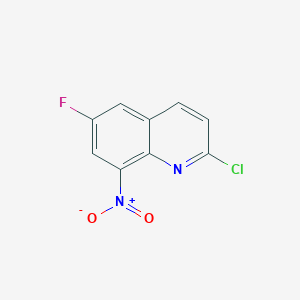
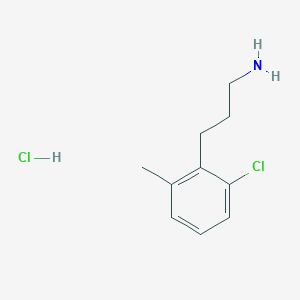



![Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate](/img/structure/B1457380.png)
![(7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1457384.png)
![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride](/img/structure/B1457386.png)
